molecular formula C17H16O3 B3060570 Methyl 4-oxo-2,4-diphenylbutanoate CAS No. 5344-60-5

Methyl 4-oxo-2,4-diphenylbutanoate

Cat. No.: B3060570
CAS No.: 5344-60-5
M. Wt: 268.31 g/mol
InChI Key: SNCNCZYOCXGYFR-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2,4-diphenylbutanoate is an organic compound with the molecular formula C17H16O3. It is a member of the butanoate ester family and is characterized by the presence of a ketone group at the fourth position and two phenyl groups at the second and fourth positions. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-oxo-2,4-diphenylbutanoate can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with ethyl acetoacetate in the presence of a base, followed by esterification. The reaction conditions typically include:

    Reagents: Benzaldehyde, ethyl acetoacetate, base (e.g., sodium ethoxide)

    Conditions: Reflux in ethanol, followed by acidification and esterification

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or amides

Scientific Research Applications

Methyl 4-oxo-2,4-diphenylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-oxo-2,4-diphenylbutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

  • Methyl 3-oxo-2,4-diphenylbutanoate
  • Ethyl 4-oxo-2,4-diphenylbutanoate
  • Methyl 4-oxo-2,4-diphenylpentanoate

Comparison: Methyl 4-oxo-2,4-diphenylbutanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activities. For instance, the position of the ketone group and the length of the carbon chain can significantly influence its chemical behavior and applications.

Properties

IUPAC Name

methyl 4-oxo-2,4-diphenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-20-17(19)15(13-8-4-2-5-9-13)12-16(18)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCNCZYOCXGYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277206
Record name methyl 4-oxo-2,4-diphenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5344-60-5
Record name Methyl γ-oxo-α-phenylbenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5344-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 1138
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2, methyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-oxo-2,4-diphenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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